molecular formula C16H16N2O6S B2771606 4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 941936-88-5

4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2771606
CAS No.: 941936-88-5
M. Wt: 364.37
InChI Key: CXFRIFOLUCHBOH-UHFFFAOYSA-N
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Description

4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a methoxy group, and a nitrophenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Sulfonation: Introduction of the ethylsulfonyl group.

    Methoxylation: Introduction of the methoxy group.

    Amidation: Formation of the benzamide core.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonating agents for sulfonation, and appropriate solvents and catalysts for methoxylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas and palladium catalyst.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

    Reduction: Formation of 4-ethylsulfonyl-N-(4-amino-2-nitrophenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide
  • 4-ethylsulfonyl-N-methyl-N-(4-nitrophenyl)benzamide

Uniqueness

4-(ethanesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-7-4-11(5-8-13)16(19)17-14-9-6-12(24-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFRIFOLUCHBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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